molecular formula C23H20Br2N4O B12054561 2-Amino-4-(4-bromophenyl)-1-(5-bromo-2-pyridinyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 339339-29-6

2-Amino-4-(4-bromophenyl)-1-(5-bromo-2-pyridinyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B12054561
CAS No.: 339339-29-6
M. Wt: 528.2 g/mol
InChI Key: BCJFSJYJJBFPLI-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-1-(5-bromo-2-pyridinyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-1-(5-bromo-2-pyridinyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Bromination: Introduction of bromine atoms at specific positions on the phenyl and pyridinyl rings using brominating agents like N-bromosuccinimide (NBS).

    Amination and Carbonitrile Formation: Amination can be carried out using ammonia or amine derivatives, and the carbonitrile group can be introduced using cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Antimicrobial Agents: Quinoline derivatives exhibit antimicrobial properties.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Medicine

    Antimalarial Drugs: Quinoline derivatives are known for their antimalarial activity.

    Cancer Therapy: Research into their potential as anticancer agents.

Industry

    Dyes and Pigments: Use in the synthesis of dyes and pigments.

    Pharmaceuticals: Intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-1-(5-bromo-2-pyridinyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile would depend on its specific application. For example:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.

    Anticancer Activity: It may interfere with DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug.

    Quinoline N-oxides: Oxidized derivatives with potential biological activity.

    Dihydroquinolines: Reduced derivatives with different chemical properties.

Uniqueness

The unique combination of bromine atoms and the carbonitrile group in 2-Amino-4-(4-bromophenyl)-1-(5-bromo-2-pyridinyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

339339-29-6

Molecular Formula

C23H20Br2N4O

Molecular Weight

528.2 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-1-(5-bromopyridin-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H20Br2N4O/c1-23(2)9-17-21(18(30)10-23)20(13-3-5-14(24)6-4-13)16(11-26)22(27)29(17)19-8-7-15(25)12-28-19/h3-8,12,20H,9-10,27H2,1-2H3

InChI Key

BCJFSJYJJBFPLI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

Origin of Product

United States

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